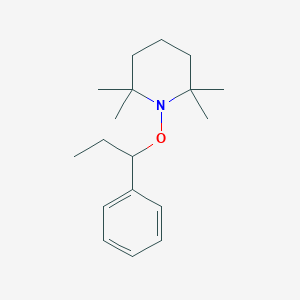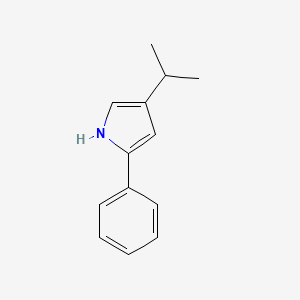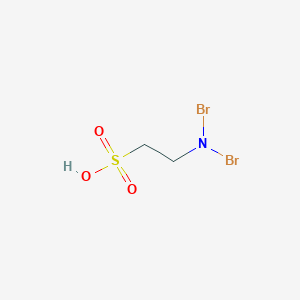
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C13H18FO4P
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid derivatives with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Phosphonic acid and isopropyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products of the phosphonic acid ester.
Aplicaciones Científicas De Investigación
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphonic acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes that recognize phosphate substrates. This binding can inhibit the enzyme’s activity, making the compound a potential enzyme inhibitor. The fluorobenzoyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, (2-chlorobenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in the original compound can provide different electronic and steric effects, influencing its reactivity and binding properties.
Phosphonic acid, (2-bromobenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a bromine atom. Bromine is larger and less electronegative than fluorine, which can affect the compound’s chemical behavior and interactions.
Phosphonic acid, (2-methylbenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a methyl group. The absence of a halogen atom can result in different reactivity and biological activity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Propiedades
| 141543-26-2 | |
Fórmula molecular |
C13H18FO4P |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
di(propan-2-yloxy)phosphoryl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H18FO4P/c1-9(2)17-19(16,18-10(3)4)13(15)11-7-5-6-8-12(11)14/h5-10H,1-4H3 |
Clave InChI |
OJJDEGYWSMAVLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(=O)C1=CC=CC=C1F)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)




